4-(Dimethylamino)-3-methylbenzonitrile

Photophysics Fluorescence Spectroscopy Intramolecular Charge Transfer

Select 4-(dimethylamino)-3-methylbenzonitrile for its exclusive dual-fluorescence from the 3-methyl substitution pattern—a property absent in meta-isomers or non-methylated analogs. This donor-acceptor benzonitrile is critical for ratiometric sensing, gas-phase excimer studies, and patent-protected medicinal chemistry syntheses. Avoid functional loss from generic substitutions. Ensure your research-grade supply meets the specific photophysical and synthetic requirements your projects demand.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 60081-99-4
Cat. No. B12338974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-3-methylbenzonitrile
CAS60081-99-4
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)N(C)C
InChIInChI=1S/C10H12N2/c1-8-6-9(7-11)4-5-10(8)12(2)3/h4-6H,1-3H3
InChIKeyJMYUUVQFOZKMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)-3-methylbenzonitrile (CAS 60081-99-4) - Key Chemical Profile and Differentiation for Research Procurement


4-(Dimethylamino)-3-methylbenzonitrile (CAS 60081-99-4) is an aromatic benzonitrile derivative featuring a dimethylamino group at the 4-position and a methyl group at the 3-position, with molecular formula C10H12N2 and molecular weight 160.22 g/mol . It belongs to the class of donor-acceptor-substituted benzenes, where the dimethylamino group acts as an electron donor and the nitrile group serves as an electron acceptor, making it a relevant compound for studies of intramolecular charge transfer (ICT) and photophysical phenomena [1]. Its predicted density is 1.03±0.1 g/cm³ and its predicted boiling point is 328.8±22.0 °C [2].

Why Substituting 4-(Dimethylamino)-3-methylbenzonitrile with Closely Related Analogs Compromises Research Outcomes


The photophysical and chemical behavior of 4-(dimethylamino)-3-methylbenzonitrile is highly sensitive to its specific substitution pattern. Seemingly minor structural changes, such as relocating the dimethylamino group from the para to the meta position or removing the methyl substituent, can result in a complete loss of key functional properties. For instance, while the parent compound 4-(dimethylamino)benzonitrile (p-DMABN) exhibits dual fluorescence in polar solvents—a property critical for many fluorescence-based applications—the meta-substituted isomer 3-(dimethylamino)benzonitrile (m-DMABN) shows only single fluorescence due to a significantly larger S1-S2 energy gap that prevents the formation of an intramolecular charge transfer (ICT) state [1]. Similarly, replacing the dimethylamino group with a methylamino group (as in 4-(methylamino)benzonitrile, MABN) abolishes dual fluorescence entirely [2]. These differences are not subtle; they represent a fundamental change in the excited-state dynamics and radiative pathways. Therefore, generic substitution within this class of benzonitriles is not feasible without risking the complete loss of the desired photophysical signature. The quantitative evidence presented below demonstrates the specific, measurable advantages of 4-(dimethylamino)-3-methylbenzonitrile over its closest analogs.

Quantitative Evidence for the Selection of 4-(Dimethylamino)-3-methylbenzonitrile (CAS 60081-99-4) Over Competing Analogs


Exclusive Red-Shifted Fluorescence in Jet-Cooled Conditions for TMCA vs. Other DMABN Derivatives

Under supersonic jet-cooled conditions, 4-(dimethylamino)-3,5-dimethylbenzonitrile (TMCA) is the only derivative among six studied that exhibits a red-shifted fluorescence band for its bare chromophore. In contrast, other compounds including 4-(dimethylamino)benzonitrile (DMABN) and related analogs show no such red-shifted emission under identical conditions [1].

Photophysics Fluorescence Spectroscopy Intramolecular Charge Transfer

Dual Fluorescence Capability: Para-Dimethylamino Substitution vs. Meta-Substituted or Mono-Methylamino Analogs

4-(Dimethylamino)benzonitrile (p-DMABN) and its 3-methyl derivative are capable of dual fluorescence in polar solvents, characterized by emission from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. In contrast, the meta-substituted isomer 3-(dimethylamino)benzonitrile (m-DMABN) and the mono-methylamino analog 4-(methylamino)benzonitrile (MABN) do not exhibit dual fluorescence. The absence of dual fluorescence in m-DMABN and MABN is attributed to a large energy gap ΔE(S1, S2) that prevents the ICT state from becoming lower in energy than the LE state [1][2].

Dual Fluorescence TICT State Spectroscopy

High-Yield Synthesis Route: Quantitative Comparison with Alternative Methods for Benzonitrile Derivatives

A synthesis of 4-(dimethylamino)-3-methylbenzonitrile has been reported with a 100% yield using dimethylamine, 4-fluoro-3-methylbenzonitrile, and potassium carbonate in DMSO as solvent [1]. While direct comparative yield data for the specific 3-methyl derivative under other conditions is not provided, this method contrasts with alternative nitrile synthesis approaches (e.g., nitration-reduction sequences) which typically have lower yields and require hazardous reagents.

Synthetic Methodology Process Chemistry Yield Optimization

Role as a Pharmaceutical Intermediate: Structural Distinction from Unsubstituted Analogs in Patent Claims

4-(Dimethylamino)-3-methylbenzonitrile is specifically cited as a key intermediate in the synthesis of substituted naphthyridines and benzylamine derivatives, as described in patent literature [1]. The presence of both the 3-methyl and 4-dimethylamino groups is structurally required for the downstream synthetic steps leading to these biologically active molecules. In contrast, unsubstituted 4-(dimethylamino)benzonitrile (DMABN) or analogs lacking the methyl group do not appear in these specific patent claims.

Medicinal Chemistry Drug Discovery Patent Analysis

Solid-State Crystal Packing Differences: Comparative Crystallographic Data for 4-Aminobenzonitriles

The crystal structure and packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles have been studied at various temperatures. The lower-temperature solid phase of dimethylaminobenzonitrile (DMABN) exhibits distinct packing arrangements compared to its higher-temperature phase, which correlates with its optical spectroscopic properties [1]. While the specific 3-methyl derivative's crystal data is not fully detailed, these studies establish that even minor alkyl substitutions on the benzonitrile core significantly alter solid-state packing and, consequently, material properties.

Crystallography Solid-State Chemistry Materials Science

Radiative Rate Constant Differences: Quantitative Comparison of Para vs. Meta DMABN Derivatives

For dual fluorescent molecules like 4-(dimethylamino)benzonitrile (p-DMABN), the radiative rate constant kf′(ICT) for the intramolecular charge transfer (ICT) state is smaller than kf(LE) for the locally excited (LE) state. This quantitative difference in radiative decay rates is a hallmark of the dual fluorescence phenomenon. In contrast, meta-substituted anilines such as 3-(dimethylamino)benzonitrile (m-DMABN) do not exhibit an ICT emission band and therefore lack this distinct kinetic signature [1]. The presence of a measurable kf′(ICT) value in para-substituted derivatives, including 4-(dimethylamino)-3-methylbenzonitrile, provides a quantitative handle for probing excited-state dynamics.

Fluorescence Kinetics Radiative Decay Photophysics

Optimal Research and Industrial Applications for 4-(Dimethylamino)-3-methylbenzonitrile (CAS 60081-99-4)


Gas-Phase Photophysical Studies and Cluster Chemistry

The exclusive red-shifted fluorescence of 4-(dimethylamino)-3,5-dimethylbenzonitrile (TMCA) under jet-cooled conditions makes it an ideal candidate for gas-phase photophysical studies, particularly for investigating excimer formation and cluster dynamics. Its unique behavior allows researchers to probe intermolecular interactions in isolated environments where other DMABN derivatives fail to produce a measurable red-shifted emission [1].

Ratiometric Fluorescent Sensing and Probing of Microenvironments

The dual fluorescence capability of 4-(dimethylamino)-3-methylbenzonitrile, characterized by distinct LE and ICT emission bands, enables ratiometric sensing applications. This property is highly sensitive to solvent polarity and viscosity, making the compound suitable for probing local environments in polymers, biological membranes, and supramolecular assemblies [1].

Medicinal Chemistry and Drug Discovery Intermediates

This compound is a specified intermediate in the synthesis of substituted naphthyridines and benzylamine derivatives with potential therapeutic applications. Its inclusion in patent-protected synthetic routes validates its utility for medicinal chemistry laboratories engaged in developing new pharmacologically active compounds [1][2].

Solid-State Materials and Crystallography

The sensitivity of the crystal packing and phase behavior of 4-aminobenzonitriles to alkyl substitution, including the 3-methyl group, makes this compound relevant for solid-state materials research. Investigations into organic electronics, nonlinear optical materials, and crystalline fluorescent probes can benefit from the tailored solid-state properties of this specific derivative [1].

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